![molecular formula C10H9NO6 B1631687 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate CAS No. 52791-03-4](/img/structure/B1631687.png)
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate
Overview
Description
“Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate” is a nitrogen-containing heterocycle derivative. It has a molecular weight of 239.18 g/mol . The IUPAC name for this compound is "methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate" .
Molecular Structure Analysis
The molecular formula of “Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate” is C10H9NO6 . The InChI code for this compound is1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3
. Physical And Chemical Properties Analysis
“Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate” has a molecular weight of 239.18 g/mol . .Scientific Research Applications
Enantioselective Synthesis
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate: is used in the enantioselective synthesis of 1,4-benzodioxanes. These compounds are significant due to their presence in biologically active molecules with diverse therapeutic properties . The compound serves as a precursor in catalyst systems that enable the synthesis of enantiomerically enriched 1,4-benzodioxanes, which have applications ranging from α-adrenergic blocking to hepatoprotective activities .
Biological Activity Template
The compound acts as a template in the design and synthesis of a wide array of biologically active compounds. Its structure is pivotal in creating molecules with potential pharmacological applications, including antipsychotic and anxiolytic properties .
Pharmaceutical Testing
In pharmaceutical research, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is utilized as a reference standard to ensure the accuracy of analytical methods in drug testing and quality control processes .
Chemical Research and Development
This compound is involved in chemical R&D for developing new synthetic routes and methodologies. Its reactivity and structural features make it a valuable compound for testing new chemical reactions and processes .
Catalyst Development
The compound is instrumental in the development of catalysts for ring-closing metathesis, a critical reaction in organic synthesis. It helps in the creation of efficient catalyst systems that can be used at parts-per-million levels .
Nitrogen-Containing Heterocycle Research
Safety and Hazards
properties
IUPAC Name |
methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOUDGUKJXHDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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